

An In-depth Technical Guide to the Physicochemical Properties of Phylloflavan

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phylloflavan, a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its potential applications in epigenetic research and drug development. This technical guide provides a comprehensive overview of the physicochemical properties of **Phylloflavan**, detailed experimental protocols for its analysis, and an exploration of its biological activities, with a particular focus on its role as an inhibitor of Ten-Eleven Translocation (TET) enzymes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this promising molecule.

Physicochemical Properties

Phylloflavan, a member of the catechin family, is a phenolic resin compound first identified in the New Zealand Podocarpaceae, Phyllocladus alpinus.[1] Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure

IUPAC Name: (2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl (3S)-5-(3,4-dihydroxyphenyl)-3-hydroxypentanoate[1]

Molecular Formula: C₂₆H₂₆O₁₀[2]



Molecular Weight: 498.48 g/mol [2]

Tabulated Physicochemical Data

A summary of the known quantitative physicochemical properties of **Phylloflavan** is presented in Table 1. It is important to note that while some key parameters have been determined, specific experimental values for melting point, solubility in common laboratory solvents, and pKa are not readily available in the current body of scientific literature.

Property	Value	Source
Molecular Formula	C26H26O10	[2]
Molecular Weight	498.48 g/mol	[2]
Appearance	Solid Powder	
Boiling Point	864.0 ± 65.0 °C at 760 mmHg	[2]
Density	1.60 ± 0.1 g/cm ³	[2]
Melting Point	Not reported	
Solubility in Water	Not reported	
Solubility in Ethanol	Soluble (qualitative)	[3]
Solubility in DMSO	Soluble (qualitative)	[3]
рКа	Not reported	

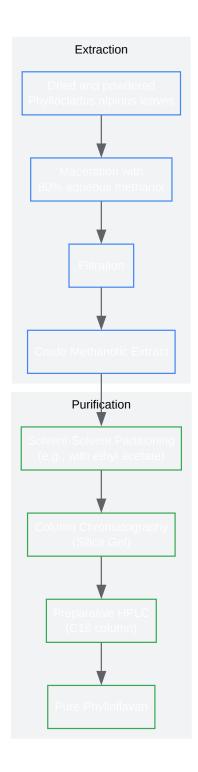
Experimental Protocols

This section outlines detailed methodologies for the isolation, purification, and structural elucidation of **Phylloflavan**, as well as a protocol for assessing its biological activity as a TET enzyme inhibitor. These protocols are based on established techniques for the analysis of flavonoids and natural products.

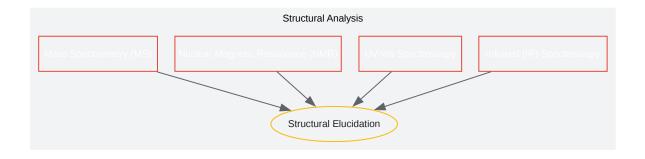
Isolation and Purification of Phylloflavan

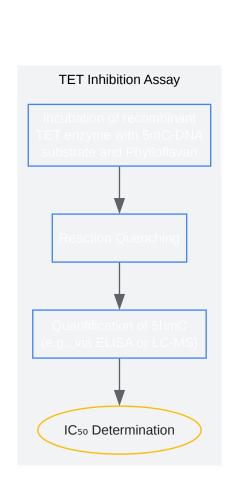
The following workflow describes a general procedure for the extraction and purification of **Phylloflavan** from its natural source, Phyllocladus alpinus.

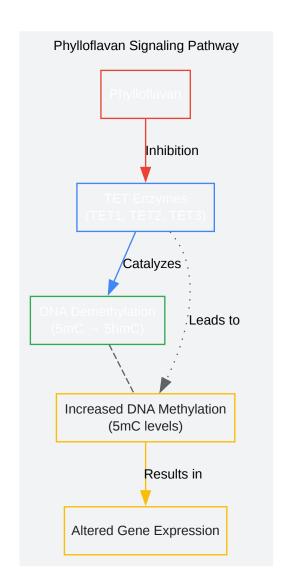












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